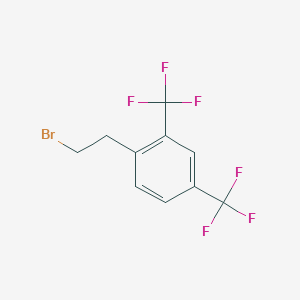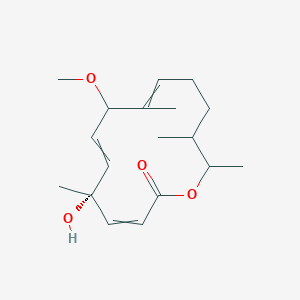
Ingramycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ingramycin is a macrolide antibiotic known for its complex structure and significant biological activity. It belongs to the class of 14-membered macrolide antibiotics and contains four chiral centers
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ingramycin involves multiple steps, including the construction of chiral tertiary alcohols and the use of desymmetrization strategies. One notable method involves the use of allyl bromide and ethyl acetate as starting materials, followed by a series of reactions such as Wittig reaction, [2,3]-Meisenheimer rearrangement, and selective ester reduction with sodium borohydride . The total synthesis of the right segment of this compound was achieved over fifteen steps with a total yield of 28% and an enantiomeric excess value of 90% .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of biocatalysts such as lipases for selective ester hydrolysis, which helps in constructing challenging quaternary carbon stereocenters .
Analyse Chemischer Reaktionen
Ingramycin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Selective reduction of ester groups using sodium borohydride is a key step in its synthesis.
Substitution: The compound can undergo substitution reactions, particularly at positions where functional groups are present.
Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ingramycin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying complex synthetic routes and reaction mechanisms.
Biology: Investigated for its antibacterial properties and potential use in combating bacterial infections.
Medicine: Explored for its therapeutic potential in treating bacterial infections due to its potent antibacterial activity.
Industry: Utilized in the development of new antibiotics and other pharmaceutical compounds
Wirkmechanismus
The mechanism of action of Ingramycin involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This inhibition disrupts bacterial cell growth and replication, leading to cell death. The molecular targets of this compound include the 50S subunit of the bacterial ribosome, where it binds and prevents the elongation of the peptide chain .
Vergleich Mit ähnlichen Verbindungen
Ingramycin is compared with other macrolide antibiotics such as erythromycin, pikromycin, and oleandomycin. While all these compounds share a similar macrolide structure, this compound is unique due to its specific chiral centers and the complexity of its synthesis . The desymmetrization strategy used in its synthesis sets it apart from other macrolides, making it a valuable compound for research and development .
Similar compounds include:
- Erythromycin
- Pikromycin
- Oleandomycin
- Carbomycin B
- Leucomycin A3
- Tylosin
- Mycinamicins
- Rosaramicin
- A26771B
This compound’s unique structural features and synthesis challenges make it a compound of significant interest in the field of antibiotic research.
Eigenschaften
Molekularformel |
C18H28O4 |
|---|---|
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
(5R)-5-hydroxy-8-methoxy-5,9,13,14-tetramethyl-1-oxacyclotetradeca-3,6,9-trien-2-one |
InChI |
InChI=1S/C18H28O4/c1-13-7-6-8-14(2)16(21-5)9-11-18(4,20)12-10-17(19)22-15(13)3/h8-13,15-16,20H,6-7H2,1-5H3/t13?,15?,16?,18-/m1/s1 |
InChI-Schlüssel |
BYWWNDLILWPPJP-ILEWXUCFSA-N |
Isomerische SMILES |
CC1CCC=C(C(C=C[C@@](C=CC(=O)OC1C)(C)O)OC)C |
Kanonische SMILES |
CC1CCC=C(C(C=CC(C=CC(=O)OC1C)(C)O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid](/img/structure/B12433766.png)

![N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-2,6-difluoro-N-methylbenzenecarboximidamide](/img/structure/B12433794.png)
![[(4-Chloro-2-nitrophenyl)methyl]hydrazine](/img/structure/B12433802.png)

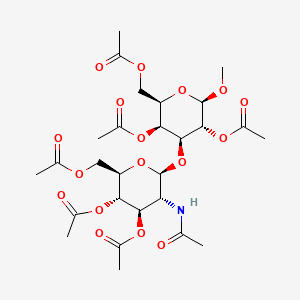

![(2S,3R,4S,5S,6R)-2-[2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxolan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B12433825.png)
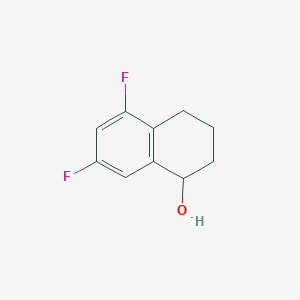
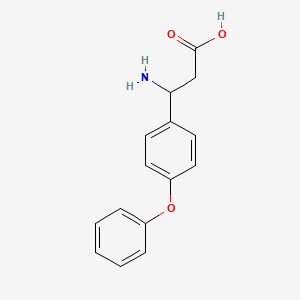
![2H-1,7-Dioxacyclopent[cd]indene-5-carboxylic acid, 2a,4a,7a,7b-tetrahydro-2a-hydroxy-, methyl ester, [2aS-(2aalpha,4aalpha,7aalpha,7balpha)]-](/img/structure/B12433851.png)
![1-{3-[(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl}ethanone](/img/structure/B12433854.png)
